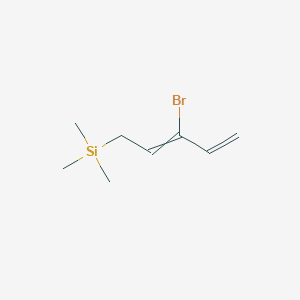
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane is an organosilicon compound that has garnered interest due to its unique chemical properties and versatility in organic synthesis. This compound is particularly valuable for the preparation of polyfunctional organosilanes, which are essential building blocks in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane typically involves a sequence of reactions starting from (Z)-1-trimethylsilyl-3-bromopenta-2,4-diene. A lithium-bromine exchange reaction is followed by the addition of the resulting intermediate onto carbonyl compounds to provide the corresponding dienyl alcohols. A Peterson-type γ-elimination promoted by a catalytic amount of trimethylsilyl triflate cross-conjugated gives triene systems, which rapidly react with appropriate dienophiles to yield tandem intermolecular Diels-Alder cycloadducts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The process typically includes the use of robust reaction conditions and efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The compound can participate in Diels-Alder reactions with dienophiles to form cycloadducts.
Elimination Reactions: Peterson-type γ-elimination can be used to form triene systems.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium reagents for lithium-bromine exchange, trimethylsilyl triflate for elimination reactions, and various dienophiles for Diels-Alder reactions. Typical reaction conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include dienyl alcohols, triene systems, and cycloadducts resulting from Diels-Alder reactions .
Wissenschaftliche Forschungsanwendungen
(3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane has a wide range of scientific research applications, including:
Medicine: Exploration of its use in drug discovery and development, particularly in the synthesis of complex molecular structures.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the conjugated diene system. These reactive sites allow the compound to undergo substitution, addition, and elimination reactions, leading to the formation of diverse chemical products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl cyclopentadiene: An organosilicon compound with a similar structure but different reactivity and applications.
(Z)-1-Trimethylsilyl-3-bromopenta-2,4-diene: A precursor in the synthesis of (3-Bromopenta-2,4-dien-1-yl)(trimethyl)silane.
Uniqueness
This compound is unique due to its ability to form dendralenes and participate in tandem intermolecular Diels-Alder reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
278781-98-9 |
|---|---|
Molekularformel |
C8H15BrSi |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
3-bromopenta-2,4-dienyl(trimethyl)silane |
InChI |
InChI=1S/C8H15BrSi/c1-5-8(9)6-7-10(2,3)4/h5-6H,1,7H2,2-4H3 |
InChI-Schlüssel |
PGJNEIOTKQGTLE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC=C(C=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)

![1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B12574304.png)
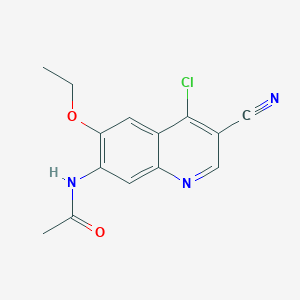
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)
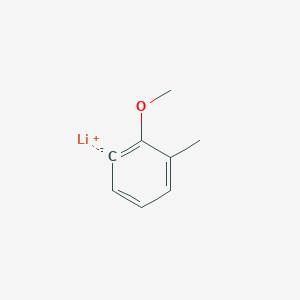
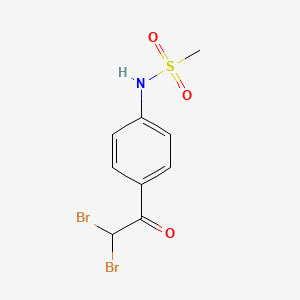
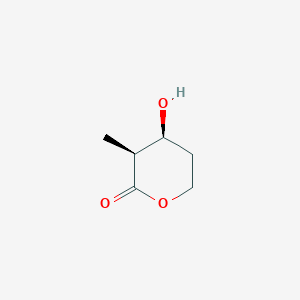
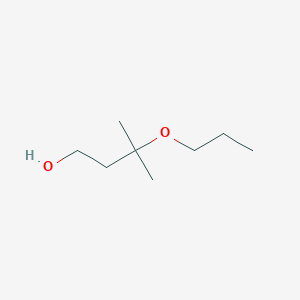
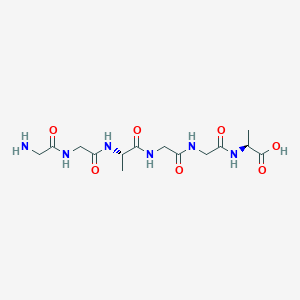

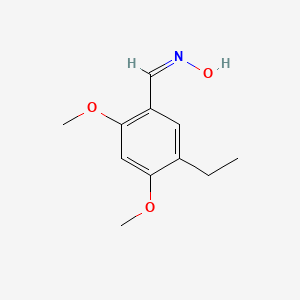
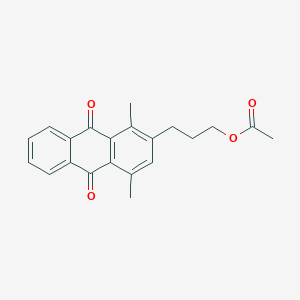
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
